2-(Hydroxymethyl)pyrimidin-4-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(hydroxymethyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c8-3-4-6-2-1-5(9)7-4/h1-2,8H,3H2,(H,6,7,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAXDROBXGAMHIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(NC1=O)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 Hydroxymethyl Pyrimidin 4 Ol
Established Synthetic Pathways and Precursor Chemistry
Established methods for synthesizing 2-(Hydroxymethyl)pyrimidin-4-ol rely on fundamental principles of heterocyclic chemistry, including the construction of the core pyrimidine (B1678525) ring followed by or concurrent with the introduction of the required functional groups.
Multi-step Reaction Sequences for Pyrimidine Ring Construction
The foundational step in many syntheses is the construction of the pyrimidine ring itself. Classical methods typically involve the condensation of a three-carbon component with a reagent providing the N-C-N fragment. The most common approach is the Principal Synthesis, which utilizes the reaction between a β-dicarbonyl compound and an amidine, urea (B33335), or guanidine (B92328) derivative. ijsat.org
For this compound, a plausible multi-step sequence could start from precursors that already contain or can be easily converted to the hydroxymethyl group. For instance, a reaction might involve ethyl 3-hydroxy-2-(alkoxycarbonyl)propanoate condensing with urea. Subsequent cyclization, aromatization, and deprotection steps would lead to the desired pyrimidine core. The choice of synthetic route is heavily influenced by the desired substitution pattern and the compatibility of functional groups. ijsat.org
Recent advances have focused on streamlining these sequences. For example, one-pot protocols that avoid the isolation of intermediates are increasingly favored. organic-chemistry.org Zinc chloride (ZnCl₂) has been used to catalyze a three-component coupling of enamines, triethyl orthoformate, and ammonium (B1175870) acetate (B1210297) to yield 4,5-disubstituted pyrimidines, showcasing a scalable entry to substituted pyrimidines under mild Lewis-acid catalysis. ijsat.orgorganic-chemistry.org
Table 1: Common Precursors for Pyrimidine Ring Synthesis
| Precursor Class | Specific Examples | Role in Synthesis |
| N-C-N Synthon | Urea, Thiourea (B124793), Guanidine, Amidines | Provides the N1-C2-N3 fragment of the pyrimidine ring. |
| C-C-C Synthon | β-Dicarbonyl compounds (e.g., malonic esters, acetoacetic esters), Enamines, Enol ethers | Provides the C4-C5-C6 fragment of the pyrimidine ring. |
| Specialized Reagents | 2-Benzylidenemalononitriles, Cinnamaldehyde, β-Formyl enamides | Used in specific multicomponent or tandem reactions to build the ring with desired substituents. organic-chemistry.org |
Strategies for Introduction and Derivatization of the Hydroxymethyl Moiety
The introduction of the C2-hydroxymethyl group is a critical transformation. This can be achieved either by building the ring from a precursor already containing this moiety or by functionalizing the pyrimidine ring post-synthesis.
One direct method involves the hydroxymethylation of a suitable pyrimidine precursor. For example, reacting a 2-unsubstituted or 2-halopyrimidin-4-ol with formaldehyde (B43269) under controlled basic or acidic conditions can introduce the hydroxymethyl group. A related strategy involves the conversion of 2'-deoxyuridine (B118206) to its 5-hydroxymethyl derivative, which is then reduced. nih.gov This pathway highlights a method for installing a hydroxymethyl group that could be adapted for the C2 position. nih.gov
Alternatively, the hydroxymethyl group can be formed via reduction of a corresponding C2-functional group. The chemoselective oxidation of 4-hydroxymethyl-substituted pyrimidines to pyrimidine-4-carbaldehydes is a known transformation. thieme-connect.com The reverse reaction, the reduction of a 2-formyl or 2-carboxy-pyrimidine derivative using a suitable reducing agent like sodium borohydride, would yield the target this compound. This approach allows for the derivatization of the hydroxymethyl moiety, for instance, by oxidation to an aldehyde, which can then be used as a handle for further synthetic transformations to create compounds like alkynyl or cyano-substituted pyrimidines. thieme-connect.comresearchgate.net
Functionalization of Pre-existing Pyrimidine Scaffolds
Synthesizing highly functionalized pyrimidines often involves modifying a pre-existing, simpler pyrimidine core. rsc.orgacs.org This approach offers flexibility and allows for the late-stage introduction of functional groups. C-H activation strategies, for example, enable the direct functionalization of the pyrimidine core, streamlining synthesis. ijsat.org
A powerful technique for regioselective functionalization is the use of directed metalation. For instance, the use of TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl) allows for the selective magnesiation of specific positions on the pyrimidine ring, which can then be trapped with various electrophiles. acs.org A synthesis could start with a simple, commercially available pyrimidine, such as 2-bromopyrimidine. Through a series of protection, regioselective magnesiation, and electrophilic trapping steps, the required hydroxyl and hydroxymethyl (or its precursor) groups can be installed sequentially. acs.org
Another strategy involves a deconstruction-reconstruction sequence, where a pyrimidine is converted into an N-arylpyrimidinium salt, which is then cleaved to an iminoenamine building block. nih.gov This intermediate can be used in various heterocycle-forming reactions to generate a diversified set of analogues that would be challenging to obtain otherwise. nih.govchinesechemsoc.org
Novel and Sustainable Synthetic Approaches
Modern synthetic chemistry emphasizes the development of efficient and environmentally responsible methods. The synthesis of pyrimidine derivatives has been a fertile ground for the application of novel catalytic systems and green chemistry principles. nih.govbenthamdirect.com
Application of Catalytic Methods in Synthesis
Catalysis is central to modern organic synthesis, offering pathways with higher yields, shorter reaction times, and greater selectivity. rasayanjournal.co.in Various catalytic methods have been successfully applied to the synthesis of the pyrimidine core. researchgate.netmdpi.com
Metal Catalysis : Copper-catalyzed cyclization of ketones with nitriles provides a general and economical route to diverse pyrimidines. organic-chemistry.org Iridium catalysts have been employed in multicomponent syntheses from amidines and alcohols through a sequence of condensation and dehydrogenation steps. organic-chemistry.org
Lewis Acid Catalysis : Simple Lewis acids like zinc chloride (ZnCl₂) have proven effective in catalyzing three-component reactions to form substituted pyrimidines from enamines or methyl ketones. ijsat.orgorganic-chemistry.org
Organocatalysis : Environmentally benign solid acid catalysts such as p-toluenesulphonic acid (p-TSA) have been used in multicomponent reactions to produce complex pyrimidine-fused systems with excellent yields and operational simplicity. mobt3ath.com
These catalytic methods are often employed within multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form the product, thereby increasing efficiency and reducing waste. rasayanjournal.co.inmobt3ath.com
Table 2: Selected Catalytic Systems for Pyrimidine Synthesis
| Catalyst Type | Catalyst Example | Reaction Type | Key Advantages | Source(s) |
| Metal Catalyst | Copper (Cu) | [3+3] Annulation of amidines with ketones | Facile, structurally important pyrimidines, oxidative cascade. | organic-chemistry.org |
| Metal Catalyst | Iridium (Ir) | Multicomponent synthesis from amidines and alcohols | Regioselective, dehydrogenative pathway. | organic-chemistry.org |
| Lewis Acid | Zinc Chloride (ZnCl₂) | Three-component coupling of enamines | Scalable, mild conditions, tolerates various functional groups. | ijsat.orgorganic-chemistry.org |
| Organocatalyst | p-Toluenesulphonic acid (p-TSA) | Four-component domino reaction | Environmentally benign, recyclable, excellent yields. | mobt3ath.com |
| Biocatalyst | β-cyclodextrin (β-CD) | [3+1+1+1] Multicomponent reaction in water | Recyclable, non-toxic, inexpensive, aqueous medium. | mdpi.com |
Green Chemistry Principles and Environmentally Benign Syntheses
Green chemistry aims to design chemical processes that minimize the use and generation of hazardous substances. rasayanjournal.co.injmaterenvironsci.com Traditional methods for pyrimidine synthesis often use toxic reagents and harsh solvents, but numerous greener alternatives have been developed. rasayanjournal.co.in
Key green chemistry strategies applied to pyrimidine synthesis include:
Multicomponent Reactions (MCRs) : As mentioned, MCRs are inherently green as they combine several steps into one pot, reducing solvent use, energy consumption, and waste generation. rasayanjournal.co.inmobt3ath.com
Alternative Energy Sources : Microwave irradiation and ultrasound have been used to accelerate reactions, often leading to higher yields, shorter reaction times, and purer products compared to conventional heating. rasayanjournal.co.intandfonline.com
Green Solvents : The replacement of hazardous organic solvents with environmentally benign alternatives like water or ethanol (B145695) is a core principle. jmaterenvironsci.com Syntheses of pyrano[2,3-d]pyrimidines have been successfully carried out in aqueous media. jmaterenvironsci.com
Catalyst-Free and Solvent-Free Reactions : Some modern protocols have eliminated the need for both a catalyst and a solvent, for example, by using techniques like "Grindstone Chemistry" where reactants are ground together, or by running reactions under microwave irradiation without a solvent. nih.govresearchgate.net
These sustainable methods not only reduce the environmental impact of chemical synthesis but also often provide economic benefits through increased efficiency and simplified workup procedures. rasayanjournal.co.in
Table 3: Comparison of Conventional vs. Green Synthesis Attributes for Pyrimidines
| Feature | Conventional Methods | Green Chemistry Approaches |
| Solvents | Often hazardous (e.g., DMSO, DMF) | Water, Ethanol, Ionic Liquids, or Solvent-free |
| Energy | Prolonged heating (reflux) | Microwave irradiation, Ultrasound, Room temperature |
| Catalysts | Stoichiometric strong acids/bases, toxic metals | Recyclable catalysts (e.g., p-TSA), organocatalysts, biocatalysts |
| Efficiency | Often multi-step with intermediate isolation | One-pot, multicomponent reactions (MCRs) |
| Waste | Significant byproduct and solvent waste | Minimized waste, higher atom economy |
| Reaction Time | Often several hours to days | Reduced to minutes or a few hours |
Flow Chemistry and Continuous Processing Techniques
The adoption of flow chemistry and continuous processing in pharmaceutical manufacturing offers substantial advantages over traditional batch methods, including enhanced safety, improved heat and mass transfer, and greater scalability. researchgate.net While specific literature on the flow synthesis of this compound is not prevalent, the principles and successes in synthesizing related privileged scaffolds strongly suggest its applicability and potential benefits. researchgate.net
Optimization of Reaction Conditions and Isolation Techniques
Optimizing reaction conditions and employing effective isolation techniques are paramount for maximizing product yield and ensuring high purity. These two facets of synthesis are intrinsically linked, as a well-optimized reaction can simplify the subsequent purification process.
Maximizing the yield of this compound involves the careful selection of starting materials, catalysts, and reaction conditions. Various strategies have been successfully employed for the synthesis of analogous pyrimidine derivatives, which can be adapted for the target compound.
Key strategies for yield enhancement include:
Catalyst Selection: The choice of catalyst is crucial. For instance, metal-catalyzed coupling reactions using copper or zinc catalysts have demonstrated high selectivity and yields ranging from 65-85% in the synthesis of other pyrimidines. semanticscholar.org For reactions involving cyclization, heterogeneous catalysts like silica-supported sulfuric acid (SSA) have been shown to produce excellent yields with shorter reaction times compared to conventional methods. semanticscholar.org
Multicomponent Reactions (MCRs): One-pot MCRs offer an efficient route by combining multiple starting materials in a single step, often leading to high yields (e.g., 70-90%). semanticscholar.org A ZnCl2-catalyzed three-component coupling has been noted for its versatility in producing substituted pyrimidines. semanticscholar.org
Optimized Reagents and Conditions: The choice of condensing agent and solvent system significantly impacts yield. The reaction of chalcones with urea in the presence of ethanolic potassium hydroxide (B78521) is a common method for creating the pyrimidine ring. derpharmachemica.com Furthermore, the chemoselective oxidation of related 4-hydroxymethyl-substituted pyrimidines has been achieved in good yields, suggesting that careful selection of the oxidizing agent is critical for preserving the hydroxymethyl group while forming the pyrimidinol core. researchgate.net In some syntheses, changing a reagent, such as using 9-BBN instead of BH3·THF for hydroboration, has dramatically improved the stereoselectivity and thus the yield of the desired isomer. acs.org
The following table summarizes various synthetic strategies and their reported yields for related pyrimidine compounds, offering insights into potential optimization pathways for this compound.
| Synthetic Strategy | Starting Materials/Reagents | Catalyst/Conditions | Reported Yield (%) for Analogous Compounds | Reference |
| Metal-Catalyzed Coupling | Amidines, Ketones | Cu/Zn catalysts, rt-100°C | 65-85 | semanticscholar.org |
| Multicomponent Reaction | Aldehydes, Amines, DMSO | K2S2O8, 80°C | 70-90 | semanticscholar.org |
| Cyclization of Chalcones | Chalcones, Guanidine hydrochloride | NaOH, Ethanol, Reflux | 51-69 | nih.gov |
| Heterogeneous Catalysis | α,β-Unsaturated carbonyls, Urea | Silica (B1680970) Supported Sulfuric Acid (SSA) | Good to Excellent | semanticscholar.org |
| Cyclocondensation | Chalcones, Urea | 40% aq. KOH, Ethanol, Reflux | Not specified | derpharmachemica.com |
This table is generated based on data from syntheses of related pyrimidine derivatives.
Ensuring the purity of this compound is critical for its intended applications. This involves in-process monitoring and robust post-synthesis purification methods.
Purity Assessment: Throughout the synthesis, the progress of the reaction and the purity of the product are typically monitored using Thin-Layer Chromatography (TLC). derpharmachemica.com For a definitive assessment of the final product's purity, High-Performance Liquid Chromatography (HPLC) is often employed, with purities exceeding 94% being reported for analogous compounds. nih.gov
Refinement Techniques: Several techniques are used to purify the synthesized compound:
Recrystallization: This is a common and effective method for purifying solid products. The crude product is dissolved in a suitable solvent (e.g., methanol (B129727) or rectified spirit) and allowed to cool, causing the desired compound to crystallize out, leaving impurities in the solution. derpharmachemica.comnih.gov Products are often washed with cold water or other solvents to remove residual impurities. derpharmachemica.com
Silica Gel Column Chromatography: For separating the target compound from byproducts or unreacted starting materials with different polarities, column chromatography is a powerful tool. mdpi.com A solvent system, often a mixture like petroleum ether and ethyl acetate, is used to elute the compounds from the silica gel column at different rates. mdpi.com
Washing and Extraction: After the reaction is complete, the mixture is often poured into water and extracted with an organic solvent like ethyl acetate. mdpi.com The organic layer, containing the product, is then washed, dried over an agent like MgSO4 or Na2SO4, and concentrated to yield the crude product before further purification. mdpi.commdpi.com
The table below outlines common purification methods used during the synthesis of pyrimidine derivatives.
| Refinement Technique | Description | Typical Solvents/Materials | Reference |
| Recrystallization | Purification of a solid by dissolving it in a hot solvent and allowing it to crystallize upon cooling. | Methanol (MeOH), Rectified Spirit, Ethanol | derpharmachemica.comnih.gov |
| Column Chromatography | Separation of compounds based on differential adsorption on a stationary phase. | Silica Gel, Ethyl Acetate, Hexanes, Chloroform | mdpi.commdpi.com |
| Liquid-Liquid Extraction | Partitioning of a compound between two immiscible liquid phases to separate it from impurities. | Ethyl Acetate, Water | mdpi.commdpi.com |
| Washing | Rinsing the crude or recrystallized product to remove soluble impurities. | Cold Water, Dilute HCl | derpharmachemica.com |
This table is generated based on data from syntheses of related pyrimidine derivatives.
Comprehensive Spectroscopic and Structural Elucidation Studies of 2 Hydroxymethyl Pyrimidin 4 Ol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for elucidating the precise molecular structure of 2-(Hydroxymethyl)pyrimidin-4-ol in solution. Through one- and two-dimensional NMR experiments, the proton and carbon environments and their connectivity can be mapped out. The data presented here are based on predictive models and analysis of closely related pyrimidine (B1678525) structures, providing a robust framework for its characterization.
Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Confirmation
The ¹H NMR spectrum provides essential information about the number and types of protons in the molecule. For this compound, the spectrum is expected to show distinct signals corresponding to the protons on the pyrimidine ring, the hydroxymethyl group, and the exchangeable protons (N-H and O-H). The chemical shifts are influenced by the electron-withdrawing nature of the pyrimidine ring and the carbonyl group in the dominant lactam tautomer.
Predicted ¹H NMR Data (in DMSO-d₆)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H5 | 7.8 - 8.0 | Doublet | ~6.0 Hz |
| H6 | 6.2 - 6.4 | Doublet | ~6.0 Hz |
| CH₂ | 4.4 - 4.6 | Singlet (broadened) | - |
| OH | 5.3 - 5.5 | Singlet (broad) | Exchangeable |
The downfield shift of the N-H proton is characteristic of a pyrimidinone structure involved in hydrogen bonding. The signals for the OH and NH protons are typically broad and may not show clear coupling due to chemical exchange with the solvent.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation
The ¹³C NMR spectrum reveals the carbon framework of the molecule. Five distinct carbon signals are expected for this compound, corresponding to the four carbons of the pyrimidine ring and the one carbon of the hydroxymethyl substituent.
Predicted ¹³C NMR Data (in DMSO-d₆)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C2 | 155 - 158 |
| C4 | 163 - 166 |
| C5 | 108 - 112 |
| C6 | 140 - 145 |
The C4 carbon, being part of the carbonyl group in the lactam form, is expected to be the most downfield signal. The C2 carbon, attached to two electronegative nitrogen atoms and the hydroxymethyl group, also appears significantly downfield.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry
Two-dimensional NMR experiments are crucial for confirming the assignments made from 1D spectra by establishing connectivity between atoms.
COSY (Correlation Spectroscopy): This experiment would confirm the coupling between adjacent protons. A key expected cross-peak would be observed between the H5 and H6 protons on the pyrimidine ring, verifying their direct neighbor relationship. biosynth.com
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons directly to the carbons they are attached to. Expected correlations for this compound would include:
The signal for the CH₂ protons (~4.5 ppm) to the CH₂ carbon (~61 ppm).
The H5 proton signal (~7.9 ppm) to the C5 carbon (~110 ppm).
The H6 proton signal (~6.3 ppm) to the C6 carbon (~142 ppm).
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) couplings between protons and carbons, which is vital for piecing together the molecular structure. Key expected HMBC correlations would include:
Correlations from the CH₂ protons to the C2 carbon, confirming the position of the hydroxymethyl group.
Correlations from the H6 proton to the C2, C4, and C5 carbons, which helps to definitively place the substituents around the ring.
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain structural insights from its fragmentation patterns. For this compound (C₅H₆N₂O₂), the high-resolution mass spectrum would show a molecular ion peak corresponding to its exact mass.
Predicted Mass Spectrometry Data
| Ion | Formula | Predicted m/z | Description |
|---|---|---|---|
| [M+H]⁺ | [C₅H₇N₂O₂]⁺ | 127.0502 | Molecular ion (protonated) |
| [M-H₂O]⁺ | [C₅H₅N₂O]⁺ | 109.0396 | Loss of water from the hydroxymethyl group |
| [M-CH₂O]⁺ | [C₄H₅N₂O]⁺ | 97.0396 | Loss of formaldehyde (B43269) via rearrangement |
The fragmentation is expected to be initiated by the loss of stable neutral molecules. A primary fragmentation pathway for alcohols is the loss of a water molecule. Another common pathway would involve the loss of the hydroxymethyl group or subsequent fragmentation of the pyrimidine ring, often through the loss of carbon monoxide or hydrogen cyanide, which is characteristic of nitrogen-containing heterocyles.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Vibrational spectroscopy provides a fingerprint of the functional groups present in a molecule. The IR and Raman spectra for this compound would be dominated by absorptions corresponding to the O-H, N-H, C=O, and C=N/C=C bonds.
Predicted IR/Raman Vibrational Frequencies
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3200-3500 (broad) | O-H Stretch | Alcohol |
| 3000-3200 (broad) | N-H Stretch | Lactam |
| 1650-1690 | C=O Stretch | Lactam (Amide I) |
| 1550-1640 | C=N and C=C Stretches | Pyrimidine Ring |
The broadness of the O-H and N-H stretching bands is indicative of extensive intermolecular hydrogen bonding in the solid state. The strong absorption in the 1650-1690 cm⁻¹ region is a definitive marker for the carbonyl group of the pyrimidin-4-one tautomer, distinguishing it from the pyrimidin-4-ol form.
X-ray Crystallography for Solid-State Structural Characterization
While a specific crystal structure for this compound is not publicly available, its solid-state architecture can be inferred from the structures of closely related pyrimidine derivatives. X-ray crystallography would provide unambiguous proof of the dominant tautomeric form in the solid state, as well as precise bond lengths, bond angles, and intermolecular interactions.
It is highly probable that this compound crystallizes in the pyrimidin-4(3H)-one (lactam) tautomeric form, as this is generally more stable for related hydroxy-pyrimidines. The solid-state structure would be heavily influenced by hydrogen bonding. Potentially, a strong hydrogen-bonding network would form, involving the N-H donor, the C=O acceptor, the alcohol O-H donor, and the alcohol O-H acceptor. This could lead to the formation of hydrogen-bonded dimers or extended one-, two-, or three-dimensional networks, which dictates the crystal packing and physical properties of the solid. For instance, crystal structures of similar pyrimidinones (B12756618) often reveal centrosymmetric dimers formed through N-H···O=C hydrogen bonds.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a key analytical method for investigating the electronic transitions within molecules containing chromophores. For heterocyclic aromatic compounds such as this compound, this technique provides significant information about the π-electron system and the non-bonding electrons present on the heteroatoms (nitrogen and oxygen). The absorption of UV or visible light excites electrons from their ground state to higher energy orbitals, and the specific wavelengths at which absorption occurs are characteristic of the molecule's electronic structure.
The UV-Vis spectrum of a pyrimidine derivative is primarily characterized by electronic transitions involving the promotion of electrons from π-bonding orbitals and n-non-bonding orbitals to π*-antibonding orbitals.
π → π Transitions:* These are typically high-energy transitions that result in intense absorption bands. They are characteristic of the aromatic π-system of the pyrimidine ring.
n → π Transitions:* These transitions involve the excitation of a lone pair electron from a nitrogen or oxygen atom to a π-antibonding orbital. They are generally lower in energy and have a much lower intensity compared to π → π transitions.
The exact position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are sensitive to the molecular structure, including the nature and position of substituents on the pyrimidine ring. The presence of the hydroxyl and hydroxymethyl groups on the this compound structure is expected to influence the electronic distribution and, consequently, its UV-Vis absorption profile.
Furthermore, the UV-Vis spectrum of this compound can be significantly affected by the solvent polarity and the pH of the solution. The compound can exist in different tautomeric forms (lactam-lactim) and can be protonated or deprotonated depending on the pH, leading to shifts in the absorption maxima. For instance, studies on other pyrimidine derivatives have demonstrated pH-dependent shifts in λmax. In one study of a pyrimidine derivative in aqueous methanol (B129727), the absorption maximum shifted from 248.6 nm at pH 1.0 to 266.2 nm at pH 7.0, and 263.2 nm at pH 12.0. researchgate.net
Table 1: UV-Vis Absorption Data for Selected Pyrimidine Derivatives
| Compound Name | λmax (nm) | Solvent/pH | Reference |
| 2-(Hydroxymethyl)pyrimidine | 248, 286 | Not Specified | caymanchem.com |
| 5-Benzoyl-1-(methylphenylmethyleneamino)-4-phenyl-1H-pyrimidine-2-one | 248.6 | pH 1.0 (aq. Methanol) | researchgate.net |
| 5-Benzoyl-1-(methylphenylmethyleneamino)-4-phenyl-1H-pyrimidine-2-one | 266.2 | pH 7.0 (aq. Methanol) | researchgate.net |
| 5-Styryl-5,8-dihydro-1H,6H-pyrimido[4,5-d]pyrimidine-2,4,7-trione | 246, 377 | Not Specified | semanticscholar.org |
| 1,N6-γ-HMHP-dA* | 264 | pH 7 | nih.gov |
| N6,N6-DHB-dA** | 274 | Neutral pH | nih.gov |
*1,N6-(2-hydroxy-3-hydroxymethylpropan-1,3-diyl)-2′-deoxyadenosine **N6,N6-(2,3-dihydroxybutan-1,4-diyl)-2′-deoxyadenosine
The data illustrates that pyrimidine derivatives commonly exhibit strong absorptions in the 240-280 nm range, which are attributable to π → π* transitions of the pyrimidine core. researchgate.netcaymanchem.comsemanticscholar.orgnih.gov The variation in λmax values among these compounds highlights the influence of different substituents on the electronic structure of the pyrimidine ring. For this compound, one would anticipate a complex spectrum with bands in this region, with their precise locations modulated by the electronic effects of the hydroxymethyl and hydroxyl groups.
Computational and Theoretical Investigations of 2 Hydroxymethyl Pyrimidin 4 Ol
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to determining the electronic properties of a molecule. northwestern.edu These calculations, based on solving the Schrödinger equation, provide insights into the distribution of electrons and the energies of molecular orbitals. northwestern.edu For pyrimidine (B1678525) derivatives, methods like Density Functional Theory (DFT) and ab initio calculations are commonly employed to model electronic characteristics. nih.govsamipubco.com These studies help in understanding the molecule's behavior in chemical reactions and its interactions with other molecules. The choice of the functional and basis set, such as B3LYP/6-311++G(d,p), is crucial for obtaining accurate results that correlate well with experimental data. researchgate.netnih.govresearchgate.net
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. ossila.comirjweb.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. ossila.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. irjweb.com
In pyrimidine derivatives, the HOMO is often distributed over the pyrimidine ring and its substituents, indicating these are the primary sites for electrophilic attack. The LUMO is typically located over the electron-deficient parts of the molecule, marking potential sites for nucleophilic attack. For instance, in a study of a different pyrimidine derivative, N-((1H-benzo[d]imidazol-2-yl)methyl) pyrimidin-4-amine, the HOMO energy was calculated to be -6.2613 eV and the LUMO energy was -0.8844 eV, indicating its potential as both an electron donor and acceptor. irjweb.com The energy gap provides information about the charge transfer interactions occurring within the molecule. researchgate.net
Table 1: Frontier Molecular Orbital (FMO) Properties and Their Significance
| Property | Definition | Chemical Significance |
|---|---|---|
| HOMO Energy (EHOMO) | Energy of the Highest Occupied Molecular Orbital. | Relates to the molecule's ability to donate electrons (oxidation potential). Higher energy indicates a better electron donor. ossila.com |
| LUMO Energy (ELUMO) | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the molecule's ability to accept electrons (reduction potential). Lower energy indicates a better electron acceptor. ossila.com |
| HOMO-LUMO Gap (ΔE) | The energy difference between ELUMO and EHOMO. | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. irjweb.com |
This table provides a general framework for understanding HOMO-LUMO analysis.
Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution on the surface of a molecule. uni-muenchen.de It is invaluable for predicting the reactive sites for electrophilic and nucleophilic attacks. researchgate.net The MEP surface is color-coded to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies regions of low electron density (positive potential), which are prone to nucleophilic attack. researchgate.net Green and yellow areas represent regions with near-zero or intermediate potential. researchgate.net
For a molecule like 2-(Hydroxymethyl)pyrimidin-4-ol, MEP analysis would likely show negative potential (red/yellow) around the nitrogen atoms of the pyrimidine ring and the oxygen atom of the hydroxyl group, identifying them as sites for electrophilic interaction. researchgate.netresearchgate.net Conversely, the hydrogen atoms of the hydroxymethyl and hydroxyl groups would exhibit a positive potential (blue), marking them as sites for nucleophilic interaction. researchgate.net
Table 2: Color Representation in MEP Maps
| Color | Electrostatic Potential | Type of Interaction |
|---|---|---|
| Red | Most Negative | Site for electrophilic attack |
| Orange/Yellow | Moderately Negative/Neutral | --- |
| Green | Neutral | --- |
| Blue | Most Positive | Site for nucleophilic attack |
This table explains the standard color scheme used in visualizing Molecular Electrostatic Potential surfaces. researchgate.net
Density Functional Theory (DFT) for Geometry Optimization and Energetic Calculations
Density Functional Theory (DFT) is a widely used computational method for predicting the most stable three-dimensional structure (geometry optimization) and calculating the total energy of a molecule. samipubco.compsu.edu By finding the minimum energy conformation on the potential energy surface, DFT can accurately predict bond lengths, bond angles, and dihedral angles. psu.edu
For pyrimidine-based compounds, DFT calculations are often performed using functionals like B3LYP combined with basis sets such as 6-311++G(d,p). nih.govresearchgate.net The process involves iterative calculations to find the geometry with the lowest possible energy. psu.edu The resulting optimized structure is crucial for all subsequent theoretical analyses, including the calculation of vibrational frequencies and electronic properties. Energetic calculations provide the total energy of the optimized structure, which is a measure of its stability. arxiv.org
Conformational Analysis and Tautomerism Studies
Molecules with rotatable bonds can exist in different spatial arrangements known as conformations. Conformational analysis involves studying the energies of these different conformers to identify the most stable ones. nih.gov For this compound, rotation around the C-C and C-O single bonds of the hydroxymethyl group can lead to various conformers.
Furthermore, this compound can exist in different tautomeric forms due to the migration of a proton. The keto-enol tautomerism between the pyrimidin-4-ol and pyrimidin-4(3H)-one forms is a key consideration. Theoretical studies can predict the relative stabilities of these tautomers. nih.gov For similar heterocyclic systems, computational analyses have shown that the enol form is often the most stable, but the relative populations can be influenced by the solvent and other environmental factors. nih.govresearchgate.net
Prediction of Spectroscopic Parameters
Quantum chemical calculations are a powerful tool for predicting various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. researchgate.net DFT methods can be used to calculate vibrational frequencies (FT-IR and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. nih.govnih.gov
Calculated vibrational frequencies are often scaled by a factor to correct for approximations in the computational method and to improve agreement with experimental spectra. nih.gov Similarly, NMR chemical shifts can be predicted with reasonable accuracy, aiding in the assignment of signals in experimental ¹H and ¹³C NMR spectra. nih.gov These predictions are highly dependent on the accuracy of the optimized geometry and the level of theory used.
Reaction Mechanism Predictions and Transition State Analysis
Theoretical chemistry can be used to explore the potential reaction pathways of this compound. This involves identifying the reactants, products, and any intermediates or transition states along a reaction coordinate. wayne.edu The presence of multiple functional groups—the pyrimidine ring, a hydroxyl group, and a hydroxymethyl group—allows for various reactions such as oxidation, substitution, and condensation. chim.it
Transition state analysis is used to calculate the activation energy of a reaction, which is the energy barrier that must be overcome for the reaction to proceed. By mapping the potential energy surface, computational models can elucidate the step-by-step mechanism of complex chemical transformations, providing insights that are often difficult to obtain through experimental means alone. wayne.edu
Reactivity and Mechanistic Chemistry of 2 Hydroxymethyl Pyrimidin 4 Ol
Reactions Involving the Hydroxymethyl Group
The exocyclic hydroxymethyl group (-CH₂OH) at the C2 position of the pyrimidine (B1678525) ring is a primary alcohol and thus participates in characteristic oxidation, esterification, etherification, and nucleophilic substitution reactions.
Oxidation Reactions
The primary alcohol of the hydroxymethyl group can be selectively oxidized to form either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.
Mild oxidizing agents are employed for the chemoselective oxidation to the corresponding aldehyde, 2-formylpyrimidin-4-ol. Reagents such as manganese dioxide (MnO₂) are effective for this transformation, particularly for allylic and benzylic-type alcohols, a category that the hydroxymethyl group on the pyrimidine ring falls into. rsc.org Another common method involves the use of nitroxyl (B88944) radical catalysts like TEMPO ((2,2,6,6-tetramethylpiperidin-1-yl)oxyl) in the presence of a co-oxidant such as sodium hypochlorite (B82951) (NaOCl). d-nb.info This method is known for its high selectivity for primary alcohols, minimizing over-oxidation. d-nb.infoorganic-chemistry.org
Stronger oxidizing agents will typically convert the hydroxymethyl group directly to a carboxylic acid. For instance, potassium permanganate (B83412) (KMnO₄) or 2-iodyloxybenzoic acid (IBX) derivatives can facilitate the oxidation to 4-hydroxypyrimidine-2-carboxylic acid.
Table 1: Oxidation Reactions of the Hydroxymethyl Group
| Starting Material | Reagent(s) | Product | Reaction Type |
| 2-(Hydroxymethyl)pyrimidin-4-ol | MnO₂ or TEMPO/NaOCl | 2-Formylpyrimidin-4-ol | Selective Oxidation |
| This compound | KMnO₄ or IBX derivatives | 4-Hydroxypyrimidine-2-carboxylic acid | Complete Oxidation |
Esterification and Etherification
The hydroxyl moiety of the hydroxymethyl group readily undergoes esterification with carboxylic acids or their more reactive derivatives, such as acid chlorides and acid anhydrides. The reaction with a carboxylic acid is typically catalyzed by a strong acid like sulfuric acid, driving the equilibrium towards the ester product. chemguide.co.uk For a more rapid and often irreversible reaction, an acid chloride can be used, usually in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the HCl byproduct. openstax.org This leads to the formation of the corresponding pyrimidinyl-2-ylmethyl ester.
Etherification can be achieved through methods like the Williamson ether synthesis. byjus.comwikipedia.org This involves deprotonating the hydroxymethyl group with a strong base, such as sodium hydride (NaH), to form an alkoxide. masterorganicchemistry.com This nucleophilic alkoxide then displaces a halide from an alkyl halide in an SN2 reaction to form an ether. wikipedia.orglibretexts.org For example, reaction with methyl iodide after deprotonation would yield 2-(methoxymethyl)pyrimidin-4-ol.
Table 2: Esterification and Etherification Reactions
| Reaction Type | Reactant 1 | Reactant 2 | Conditions | Product |
| Esterification | This compound | R-COOH | Acid catalyst, Heat | 2-(Acyloxymethyl)pyrimidin-4-ol |
| Esterification | This compound | R-COCl | Pyridine | 2-(Acyloxymethyl)pyrimidin-4-ol |
| Etherification | This compound | 1. NaH2. R-X | Anhydrous solvent | 2-(Alkoxymethyl)pyrimidin-4-ol |
Nucleophilic Substitution Reactions
Direct nucleophilic substitution of the hydroxyl group is generally unfavorable due to -OH being a poor leaving group. pdx.edu To facilitate substitution, the hydroxyl group must first be converted into a better leaving group. A common strategy is to tosylate the alcohol by reacting it with p-toluenesulfonyl chloride (TsCl) in the presence of a base. The resulting tosylate is an excellent leaving group and can be readily displaced by a wide range of nucleophiles in an SN2 reaction. masterorganicchemistry.com For example, reaction with a nucleophile like cyanide (CN⁻) would yield 2-(cyanomethyl)pyrimidin-4-ol. This two-step sequence allows for the introduction of various functionalities via the hydroxymethyl group. savemyexams.comnih.gov
Reactions Involving the Pyrimidine Ring System
The pyrimidine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This electronic character makes it generally resistant to electrophilic attack but susceptible to nucleophilic substitution and reduction.
Electrophilic and Nucleophilic Aromatic Substitution
Electrophilic Aromatic Substitution (EAS): The pyrimidine ring is highly deactivated towards electrophilic aromatic substitution. uoanbar.edu.iq The nitrogen atoms withdraw electron density from the ring carbons, making them poor nucleophiles. dalalinstitute.com Furthermore, under the acidic conditions often required for EAS (e.g., nitration or sulfonation), the ring nitrogens are likely to be protonated, further increasing the deactivation. uoanbar.edu.iq Therefore, electrophilic substitution on the pyrimidine ring of this compound is generally not a feasible reaction pathway.
Nucleophilic Aromatic Substitution (SNAr): In contrast, the electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic aromatic substitution, particularly if a good leaving group is present on the ring. researchgate.netpressbooks.publibretexts.org While this compound itself does not have a suitable leaving group on the ring, it can be converted to derivatives that readily undergo SNAr. For example, the tautomeric 4-oxo group can be converted to a 4-chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃). This resulting 2-(hydroxymethyl)-4-chloropyrimidine would be highly activated towards SNAr, with nucleophiles preferentially attacking the C4 position. nih.gov
Hydrogenation and Reduction Reactions
The aromatic pyrimidine ring can be reduced under catalytic hydrogenation conditions. Typically, this involves the use of hydrogen gas (H₂) and a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). google.cominflibnet.ac.inpku.edu.cn The reaction may require elevated pressure and temperature, and sometimes the presence of an acid can facilitate the reduction of the heteroaromatic ring. rsc.orgacs.org This process would lead to the saturation of the pyrimidine ring, forming a di- or tetrahydropyrimidine (B8763341) derivative.
Chemical reduction of the pyrimidine ring is also possible. For instance, reduction of pyrimidine derivatives with lithium aluminum hydride (LiAlH₄) has been shown to yield 1,6-dihydropyrimidine products. researchgate.net The exact nature of the product would depend on the specific substituents present on the ring and the reaction conditions employed.
Table 3: Reactions of the Pyrimidine Ring
| Reaction Type | Substrate (Derivative) | Reagent(s) | Product Type |
| Nucleophilic Aromatic Substitution | 2-(Hydroxymethyl)-4-chloropyrimidine | Nu⁻ | 4-Substituted-2-(hydroxymethyl)pyrimidine |
| Catalytic Hydrogenation | This compound | H₂, Pd/C | Dihydropyrimidine or Tetrahydropyrimidine derivative |
| Chemical Reduction | This compound | LiAlH₄ | Dihydropyrimidine derivative |
Cycloaddition Reactions and Heterocyclic Ring Transformations
While specific studies on the cycloaddition reactions of this compound are not extensively documented, the reactivity of the parent pyrimidin-4-one scaffold provides valuable insights. Pyrimidin-4-ones can participate as azadienes in inverse-electron-demand Diels-Alder reactions. This reactivity is influenced by the substituents on the pyrimidine ring. The presence of the hydroxymethyl group at the 2-position may modulate the electronic properties of the diene system, potentially affecting reaction rates and regioselectivity.
Heterocyclic ring transformations of pyrimidine derivatives are a powerful tool for the synthesis of diverse azaheterocyclic compounds. researchgate.netchim.it Nitropyrimidinones, for instance, have been shown to undergo ring transformation reactions with 1,3-dicarbonyl compounds to yield 2-pyridones. researchgate.net Another notable transformation is the conversion of 5-nitro-2(1H)-pyrimidinone into p-nitrophenol derivatives, demonstrating a novel pyrimidine to benzene (B151609) ring transformation. acs.org These reactions typically proceed through a nucleophilic addition to the pyrimidine ring, followed by ring-opening and subsequent recyclization (ANRORC mechanism). chim.it For this compound, the hydroxymethyl group could potentially influence the stability of intermediates and the course of these transformations.
Furthermore, pyrimidine derivatives can be key intermediates in the synthesis of fused heterocyclic systems like pyrimido[4,5-d]pyrimidines. rsc.orgnih.govsemanticscholar.org These syntheses often involve the condensation of a substituted pyrimidine with another heterocyclic precursor. The functional groups on the initial pyrimidine, such as the hydroxymethyl and hydroxyl groups of the title compound, can be crucial for directing these annulation reactions. For example, the condensation of 4-amino-2-(hydroxymethyl)cyclopentan-1-ol with a pyrimidine derivative has been reported in the synthesis of a cyclopentyl-pyrimido[4,5-d]pyrimidine-dione. rsc.org
Table 1: Examples of Ring Transformation Reactions of Pyrimidine Derivatives
| Starting Pyrimidine Derivative | Reagent(s) | Product(s) | Reference(s) |
| 1-Methyl-3,5-dinitropyridone | Aromatic ketones, ammonium (B1175870) acetate (B1210297) | 2-Arylated 5-nitropyridines | researchgate.net |
| Nitropyrimidinone | Diethyl acetonedicarboxylate, triethylamine | 3,5-Difunctionalized 4-pyridone | chim.it |
| 5-Nitro-2(1H)-pyrimidinone | Not specified | p-Nitrophenol derivatives | acs.org |
| Oxazinones/Azetidinones | Ammonium acetate | Highly substituted 4(3H)-pyrimidinones | acs.org |
Complexation Chemistry and Metal Coordination
The coordination chemistry of pyrimidine derivatives is well-established, with the ring nitrogen atoms and exocyclic functional groups acting as potential donor sites for metal ions. researchgate.netacs.orgnih.govfigshare.com The compound this compound possesses multiple coordination sites: the two nitrogen atoms of the pyrimidine ring, the oxygen atom of the hydroxyl group at the 4-position, and the oxygen atom of the hydroxymethyl group at the 2-position. This poly-dentate nature makes it a versatile ligand for the formation of various metal complexes.
Studies on related hydroxypyrimidine ligands have demonstrated their ability to coordinate with a range of transition metals. For instance, 2-hydroxypyrimidine (B189755) (Hpymo) has been used to synthesize platinum(II) complexes of the type trans-[a₂Pt(Hpymo-N¹)₂]X₂. acs.orgnih.govfigshare.com In these complexes, the pyrimidine ligand coordinates to the platinum center through one of its ring nitrogen atoms. These simple complexes can then act as building blocks for more complex supramolecular structures through hydrogen bonding or further coordination with other metal ions like silver(I). acs.orgnih.govfigshare.com
The presence of the hydroxymethyl group in this compound introduces an additional coordination site. This is analogous to 2-(hydroxymethyl)pyridine, which forms complexes with lead(II) ions, leading to the formation of tetranuclear cubane (B1203433) structures and two-dimensional coordination polymers. nih.gov In these structures, the deprotonated hydroxyl group of the hydroxymethyl moiety bridges metal centers. Similarly, 2-(hydroxymethyl)-1H-benzimidazol-3-ium has been used to form a complex with ruthenium(IV), where it participates in the crystal architecture through hydrogen bonding. mdpi.com
The coordination of this compound to metal ions can lead to the formation of discrete polynuclear complexes or extended coordination polymers, depending on the metal ion, the counter-anion, and the reaction conditions. The interplay between the different donor sites allows for a rich and diverse coordination chemistry.
Table 2: Metal Complexes with Related Hydroxymethyl-Substituted Heterocycles
| Ligand | Metal Ion | Resulting Structure | Key Interactions | Reference(s) |
| 2-(Hydroxymethyl)pyridine | Pb(II) | Tetranuclear Pb₄O₄ cubane structure | μ₃-bridging by the deprotonated hydroxyl group | nih.gov |
| 2-(Hydroxymethyl)pyridine | Pb(II) | Two-dimensional (4,4) network | μ₂-bridging by the deprotonated hydroxyl group | nih.gov |
| 2-(Hydroxymethyl)-1H-benzimidazol-3-ium | Ru(IV) | Supramolecular assembly | Hydrogen bonding (N-H···Cl, C-H···Cl) and π-π stacking | mdpi.com |
| 2-Hydroxypyrimidine | Pt(II) | Mononuclear complex | N¹-coordination to platinum | acs.orgnih.govfigshare.com |
| 2-Hydroxypyrimidine / Ag(I) | Pt(II), Ag(I) | Polymeric species | N¹,N³-bridging between Pt and Ag | acs.orgnih.govfigshare.com |
Synthesis and Exploration of Derivatives and Analogs of 2 Hydroxymethyl Pyrimidin 4 Ol
Design and Synthesis of Substituted Pyrimidine (B1678525) Analogs
The synthesis of substituted pyrimidine analogs, including derivatives of 2-(hydroxymethyl)pyrimidin-4-ol, is achieved through various established and modern organic chemistry methodologies. The design of these analogs often involves the strategic introduction of different functional groups at various positions on the pyrimidine ring to modulate their physicochemical properties and biological activities. nih.gov
Classical methods for constructing the pyrimidine ring, such as the Pinner synthesis, involve the condensation of a 1,3-dicarbonyl compound with an amidine. mdpi.com This approach can be adapted to produce pyrimidin-4-ol derivatives by using β-keto esters as the dicarbonyl component. mdpi.comresearchgate.net For instance, the cyclocondensation of an appropriately substituted β-keto ester with urea (B33335) or guanidine (B92328) can yield a pyrimidin-4-ol scaffold, where the substituent at the 2-position, such as a hydroxymethyl group, would be derived from the corresponding amidine or a precursor.
Another versatile method is the Biginelli reaction, a one-pot multicomponent reaction that combines an aldehyde, a β-dicarbonyl compound, and urea or thiourea (B124793) to form dihydropyrimidinones, which can be subsequently oxidized to pyrimidines. mdpi.com More contemporary and efficient synthesis strategies include:
Multicomponent Reactions: These reactions, like the Biginelli reaction, allow for the construction of complex pyrimidine structures in a single step from simple precursors, offering high atom economy and efficiency. researchgate.netmdpi.com
Metal-Catalyzed Cross-Coupling Reactions: Techniques like Suzuki and Sonogashira coupling are employed to introduce aryl, alkyl, or alkynyl groups onto a pre-formed pyrimidine core, often after an initial functionalization (e.g., halogenation). mdpi.com
Microwave-Assisted Synthesis: This technology can significantly accelerate reaction times and improve yields for various pyrimidine syntheses, including the cyclization of chalcones and the substitution of chloro-pyrimidines. jchemrev.com
The table below summarizes some common synthetic strategies used to generate diverse pyrimidine analogs.
Table 1: Synthetic Strategies for Pyrimidine Analogs
| Synthesis Method | Precursors | Type of Analog Produced | Key Features |
|---|---|---|---|
| Pinner Synthesis | 1,3-Dicarbonyl compounds, Amidines | Substituted Pyrimidines | Classical and versatile method for pyrimidine ring formation. mdpi.com |
| Biginelli Reaction | Aldehyde, β-Dicarbonyl compound, Urea/Thiourea | Dihydropyrimidinones (precursors to pyrimidines) | Efficient one-pot, multicomponent synthesis. mdpi.com |
| From Chalcones | Chalcones, Guanidine/Urea | Diarylpyrimidines | Useful for creating analogs with aryl substituents at positions 4 and 6. jchemrev.comnih.gov |
| Cross-Coupling Reactions | Halogenated pyrimidines, Boronic acids/Alkynes | Aryl- or Alkynyl-substituted pyrimidines | Allows for late-stage diversification of the pyrimidine core. mdpi.com |
Structure-Reactivity and Structure-Activity Relationship (SAR) Studies in Derivatives
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. nih.gov For pyrimidine derivatives, SAR studies explore the impact of substituents at positions 2, 4, 5, and 6 on their interaction with biological targets such as enzymes and receptors. nih.govresearchgate.net
Key findings from SAR studies on various pyrimidine-based inhibitors highlight several important principles:
Importance of Core Structure: For inhibitors of dihydroorotate (B8406146) dehydrogenase (DHODH), an enzyme essential for de novo pyrimidine biosynthesis, the intact amide and imide groups of the pyrimidine ring are often crucial for significant enzyme inhibition. mdpi.comnih.gov
Influence of Substituents: The nature and position of substituents dramatically affect potency and selectivity. For example, in a series of pyrido[2,3-d]pyrimidine (B1209978) tyrosine kinase inhibitors, replacing a 6-(2,6-dichlorophenyl) group with a 6-(3',5'-dimethoxyphenyl) moiety converted a broad-spectrum inhibitor into a highly selective inhibitor of the fibroblast growth factor receptor (FGFr). acs.orgscilit.com
Steric and Electronic Effects: SAR studies have shown that there can be strict steric limitations at certain positions. For instance, in DHODH inhibitors, a methyl group at the 5-position is tolerated, but larger groups may lead to a loss of activity. nih.gov The introduction of electron-withdrawing groups, such as a chloro substituent, has been shown to enhance the antimicrobial potential of some pyrimidine derivatives. mdpi.comresearchtrend.net
Bioisosteric Replacement: The pyrimidine ring itself is often used as a bioisostere for purine (B94841) or phenyl rings, which can improve uptake into cells and enhance pharmacokinetic properties. nih.govfrontiersin.org
The following table presents SAR data for a series of pyrimidone derivatives as inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), illustrating the effect of modifying a hydrophobic group on inhibitory activity.
Table 2: SAR of Pyrimidone Derivatives as PfDHODH Inhibitors
| Compound | R-Group (Hydrophobic Moiety) | PfDHODH IC₅₀ (µM) | hDHODH IC₅₀ (µM) |
|---|---|---|---|
| 12 | Phenyl | >10 | 2.4 |
| 13 | 4-Fluorophenyl | >10 | 1.8 |
| 15 | 2-Naphthyl | 4.8 | >10 |
| 26 | 4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl | 0.023 | >10 |
Data sourced from a study on pyrimidone derivatives as novel selective inhibitors of PfDHODH. mdpi.com
This data demonstrates that modifying the hydrophobic tail from a simple phenyl ring (inactive against PfDHODH) to larger, more complex groups like 2-naphthyl and substituted biphenyls dramatically increases potency against the parasite enzyme while maintaining selectivity over the human counterpart (hDHODH). mdpi.com
Strategies for Advanced Functionalization of the Pyrimidine Scaffold
Beyond classical synthesis, advanced functionalization strategies are employed to modify the pyrimidine scaffold, enabling the creation of novel analogs that would be difficult to access through traditional ring-formation reactions. A key modern approach is the direct C–H functionalization, which has emerged as a powerful tool for regioselectively forming new carbon-carbon or carbon-heteroatom bonds. thieme-connect.comresearchgate.netthieme-connect.de
Direct C–H functionalization methods offer several advantages, including improved atom economy and the ability to modify complex molecules in later synthetic stages. These strategies can be broadly categorized:
Transition-Metal-Catalyzed C–H Functionalization: This is the most common approach, utilizing catalysts based on palladium, rhodium, or other transition metals. thieme-connect.comresearchgate.net These reactions can be directed by an existing functional group on the molecule to achieve high regioselectivity. acs.org Examples include:
C–H Arylation/Alkylation: Coupling of the pyrimidine C–H bond with aryl halides or boronic acids. thieme-connect.com
C–H Amination: Direct introduction of an amino group at a specific carbon atom, such as the C2 position, which is a highly privileged motif in bioactive molecules. researchgate.netnih.gov
C-H Iodination/Acetoxylation: Introduction of a halogen or acetoxy group, which can then serve as a handle for further cross-coupling reactions. acs.org
Transition-Metal-Free C–H Functionalization: These methods often involve direct nucleophilic attack on the electron-deficient pyrimidine ring, followed by an oxidation step. thieme-connect.comresearchgate.net
Deprotonative Metalation: This involves using a strong base to deprotonate a C–H bond, creating an organometallic intermediate that can then react with various electrophiles. thieme-connect.comresearchgate.net
A novel "deconstruction-reconstruction" strategy has also been developed, where a pyrimidine ring within a complex molecule is opened to form a reactive intermediate, which can then be used to construct new, diverse heterocyclic rings. nih.gov These advanced methods provide medicinal chemists with a powerful toolkit to precisely modify the pyrimidine scaffold, facilitating rapid exploration of chemical space in drug discovery programs. nih.govresearchgate.net
Applications of Derived Compounds as Synthetic Intermediates
Derivatives of this compound are valuable synthetic intermediates, serving as versatile building blocks for the construction of more complex molecules. nih.gov The functional groups on the pyrimidine ring—the hydroxyl, hydroxymethyl, and potentially other introduced groups—provide reactive handles for a wide range of chemical transformations.
A particularly useful intermediate is 2-chloropyrimidin-4-ol . The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide variety of substituents. This derivative can be synthesized in a facile, one-step transformation from accessible starting materials. researchgate.net
Key applications of these derivatives as intermediates include:
Building Block for Libraries: Functionalized pyrimidines are heavily employed as building blocks in drug discovery programs to generate libraries of related compounds for SAR studies. nih.gov
Nucleophilic Substitution: As mentioned, 2-chloro derivatives can react with a host of nucleophiles (amines, alcohols, thiols) to create diverse 2-substituted pyrimidin-4-ols. researchgate.net
Modification of the Hydroxymethyl Group: The primary alcohol of the 2-(hydroxymethyl) group can be oxidized to an aldehyde or a carboxylic acid, providing another point for diversification. It can also be converted into a leaving group (e.g., a tosylate) for substitution reactions.
Further Ring Functionalization: After initial modifications, the pyrimidine ring can undergo further functionalization, such as the C-H activation strategies discussed previously, to build molecular complexity.
The synthetic versatility of these pyrimidine derivatives makes them crucial starting points for developing new therapeutic agents across a wide range of disease areas, including oncology and infectious diseases. researchgate.netgsconlinepress.comresearchgate.net
Analytical Methodologies for Research on 2 Hydroxymethyl Pyrimidin 4 Ol
Chromatographic Separation Techniques for Purity and Quantification (e.g., HPLC, GC)
Chromatographic methods are essential for assessing the purity and quantifying 2-(Hydroxymethyl)pyrimidin-4-ol in various samples. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominently used techniques for the analysis of pyrimidine (B1678525) derivatives.
High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for the analysis of pyrimidine derivatives due to its versatility and high resolving power. researchgate.netnih.gov Reversed-phase HPLC is particularly common, utilizing C8 and C18 silica (B1680970) gel columns for separation. researchgate.net The mobile phase typically consists of a mixture of an organic solvent (like methanol (B129727) or acetonitrile) and an aqueous buffer, which can be run in either an isocratic or gradient elution mode to achieve optimal separation. researchgate.netjetir.org Detection is most often accomplished using ultraviolet (UV) spectroscopy or mass spectrometry (MS). researchgate.netrjptonline.org For instance, a stability-indicating HPLC method developed for a pyrimidine derivative used a C18 column with a mobile phase of Methanol/Water (55/45) and UV detection at 225 nm. jetir.org The ability of HPLC to separate and quantify compounds in complex mixtures makes it an indispensable tool in assessing product stability and detecting impurities that may arise during synthesis. jetir.org
Gas Chromatography (GC): Gas chromatography is another powerful technique for the analysis of pyrimidines. nih.gov However, due to the high polarity and low volatility of many pyrimidine nucleosides, derivatization is often a necessary step to make them suitable for GC analysis. acs.org Common derivatization methods include silylation or permethylation, which increase the volatility of the analytes. nih.govacs.org For example, N,O-permethyl derivatives of pyrimidine nucleosides have been successfully separated and analyzed by GC. acs.orgnih.govacs.org These derivatized compounds can then be separated on various stationary phases, with SP-2250 and OV-25 being noted as superior for this class of compounds. acs.org GC coupled with mass spectrometry (GC-MS) provides a high degree of sensitivity and selectivity, allowing for the determination of pyrimidine bases in biological materials at very low concentrations. nih.gov
Table 1: Exemplary Chromatographic Conditions for Pyrimidine Derivative Analysis
| Technique | Column | Mobile Phase/Carrier Gas | Detection | Analyte Type | Reference |
|---|---|---|---|---|---|
| HPLC | Phenomenex C18 (250x4.6mm, 5µ) | Methanol/Water (55/45) | UV at 225 nm | Pyrimidine Derivative | jetir.org |
| HPLC | C8 and C18 silica gel | Various (Isocratic or Gradient) | UV or MS | Pyrimidine Derivatives | researchgate.net |
| HPLC | Monolithic Chromolith Performance Si | Hexane-isopropanol with ethylene (B1197577) glycol, water, or acetonitrile | Not Specified | Purines and Pyrimidines | nih.gov |
| GC | Not Specified | Not Specified | Mass Spectrometry (MS) | Silylated Pyrimidine Bases | nih.gov |
| GC | SP-2250, OV-25, or STAP | Not Specified | Not Specified | N,O-permethyl Pyrimidine Nucleosides | acs.org |
| GC | HP-5 (30 m x 0.32 mm id) | Nitrogen | Flame Ionization Detector (FID) | Derivatized Purines and Pyrimidines | semanticscholar.org |
Spectrophotometric Methods for Concentration Determination
UV-Visible spectrophotometry is a straightforward and cost-effective method for determining the concentration of pyrimidine derivatives in solution. nih.gov This technique relies on the principle that the compound absorbs light at a specific wavelength (λmax).
A rapid and sensitive UV-VIS spectroscopic method was successfully developed and validated for the estimation of a pyrimidine derivative, BT10M. nih.gov The analysis was performed by monitoring the absorbance at a λmax of 275 nm. nih.gov The method demonstrated linearity over a concentration range of 50 to 150 μg/ml and was validated for accuracy, precision, and specificity according to ICH guidelines. nih.gov For this compound, a similar method would be developed by first determining its λmax by scanning a solution of the pure compound across the UV-Vis spectrum. This λmax would then be used to create a calibration curve from which the concentration of unknown samples can be determined. The optical properties of various pyrimidine derivatives have been studied, showing absorption maxima across the UV-Vis range, which supports the applicability of this method. researchgate.net
Table 2: Validation Parameters for a UV-Spectrophotometric Method for a Pyrimidine Derivative (BT10M)
| Parameter | Result | Reference |
|---|---|---|
| λmax | 275 nm | nih.gov |
| Linearity Range | 50 - 150 μg/ml | nih.gov |
| Correlation Coefficient (r²) | 0.997 | nih.gov |
| % Recovery (Accuracy) | 98.97% to 99.83% | nih.gov |
| Limit of Detection (LOD) | 145.2 | nih.gov |
| Limit of Quantitation (LOQ) | 440.0 | nih.gov |
Electrochemical Detection Methods
Electrochemical methods offer a highly sensitive approach for the analysis of pyrimidine compounds. Techniques such as polarography and voltammetry have been employed to investigate the oxidation and reduction behavior of pyrimidines and their derivatives at various electrodes. typeset.ionih.govpsu.edu
The electrochemical reduction of pyrimidine and its derivatives has been studied over a wide pH range using polarography, coulometry, and macroscale electrolysis. typeset.io Cyclic voltammetry, using glassy carbon or hanging mercury drop electrodes, has been a particularly useful tool to study the redox behavior, adsorption phenomena, and the kinetics of electron transfer for pyrimidine, cytosine, and other related compounds. nih.govpsu.edursc.org For instance, pyrimidine itself shows a single, pH-dependent reduction peak between pH 0 and 4.6 at a hanging mercury drop electrode. psu.edu Adsorptive cathodic stripping voltammetry (AdCSV) has been used for the sensitive determination of trace amounts of a pyrimidine derivative, achieving a detection limit of 5x10⁻⁸ M. najah.edu These established electrochemical methods for pyrimidine structures could be adapted for the sensitive detection and quantification of this compound, likely involving the redox activity of the pyrimidine ring.
Development of Novel Analytical Probes Utilizing this compound or its Derivatives
The inherent structure of this compound, featuring reactive hydroxyl and hydroxymethyl groups, makes it a suitable scaffold for the synthesis of novel analytical probes. These functional groups provide convenient handles for chemical modification, allowing for the attachment of signaling moieties (e.g., fluorophores) or recognition elements.
The development of probes based on pyrimidine frameworks is an active area of research. acs.org For example, pyrimidine derivatives have been synthesized to act as fluorescent probes for detecting metal ions or for biological imaging. bohrium.com The general strategy involves a one-pot synthesis protocol to create complex pyrimidine derivatives that exhibit specific biological or chemical sensing activities. bohrium.combohrium.com By modifying the this compound core, it is conceivable to design probes for various applications. For instance, coupling it with a known fluorophore could lead to a turn-on or turn-off fluorescent sensor for a specific analyte. Similarly, incorporating it into a larger molecular structure could yield probes for studying protein-protein interactions or for real-time PCR analysis. acs.orggoogle.com The synthesis of such probes often leverages the versatility of the pyrimidine scaffold to create structurally diverse and functionally specific molecules. acs.organalis.com.my
Applications of 2 Hydroxymethyl Pyrimidin 4 Ol in Broader Chemical Disciplines
Role as a Key Building Block in Complex Organic Synthesis
The bifunctional nature of 2-(Hydroxymethyl)pyrimidin-4-ol makes it a valuable and versatile building block in the synthesis of more complex organic molecules, particularly in the realm of medicinal chemistry. bldpharm.com The hydroxymethyl group and the pyrimidinol core can be selectively modified, providing a platform for creating diverse molecular architectures.
Furthermore, the pyrimidinol moiety exists in tautomeric equilibrium with its keto form, 4(3H)-pyrimidinone. This feature influences its reactivity and allows for different synthetic strategies. The nitrogen atoms in the ring and the exocyclic hydroxyl group can be targeted for alkylation, acylation, or glycosylation reactions to introduce further complexity. These transformations are fundamental in creating libraries of substituted pyrimidines for drug discovery programs. Research has demonstrated the synthesis of various fused heterocyclic systems starting from pyrimidine (B1678525) derivatives, such as pyrimido[4,5-d]pyrimidines, which are of significant biological interest. rsc.org
| Target Molecule Class | Role of the Pyrimidine Scaffold | Key Transformation Example | Reference |
|---|---|---|---|
| Nucleoside Analogues | Serves as the core nucleobase mimic. | Glycosylation of the pyrimidinol nitrogen. | rsc.org |
| Fused Heterocycles (e.g., Pyrido[2,3-d]pyrimidines) | Acts as a foundational ring for annulation reactions. | Condensation with 1,3-dicarbonyl compounds. | sharif.edu |
| Substituted Pyrimidines | Provides a scaffold for functional group elaboration. | Oxidation of the hydroxymethyl group to an aldehyde, followed by further reaction. | researchgate.net |
| PROTACs and KRAS-G12D Inhibitors | Forms part of the core structure linking different functional moieties. | Multi-step synthesis involving substitution at the 2 and 4 positions of the pyrimidine ring. | nih.gov |
Potential in Materials Science and Polymer Chemistry
The application of pyrimidine derivatives is expanding from medicine into materials science. researchgate.netontosight.ai The inherent properties of the pyrimidine ring, such as its aromaticity, hydrogen-bonding capabilities, and thermal stability, make it an attractive component for advanced materials. This compound, with its two hydroxyl-containing functional groups, is a prime candidate for incorporation into polymers.
The hydroxymethyl and hydroxyl groups can act as monomers or cross-linking agents in the synthesis of polyesters, polyethers, and polyurethanes. The resulting polymers would benefit from the rigidity and hydrogen-bonding potential of the embedded pyrimidine units. These interactions can lead to materials with enhanced thermal stability, specific mechanical properties, and the ability to self-assemble into ordered structures.
Moreover, the hydrogen bond donor and acceptor sites on the pyrimidine ring can be exploited to create pH-responsive or "smart" materials. The protonation or deprotonation of the ring nitrogens or the hydroxyl group can alter the polymer's conformation or solubility, leading to applications in areas like controlled drug release or sensor technology. While direct polymerization of this compound is not yet widely reported, the functionalization of pyrimidinols for material applications is an active area of research, suggesting significant potential for this compound. ontosight.aiontosight.ai
| Potential Polymer Type | Role of this compound | Potential Property/Application | Relevant Feature |
|---|---|---|---|
| Polyesters/Polyurethanes | Diol monomer | Enhanced thermal stability, specific mechanical properties. | Rigid pyrimidine core. |
| Cross-linked Polymers | Cross-linking agent | Formation of robust 3D networks. | Two reactive hydroxyl groups. |
| Functional Polymers | Functional side group | pH-responsive materials, sensors. | Protonatable nitrogen atoms, hydroxyl group. |
| Coordination Polymers | Ligand-containing monomer | Catalytic materials, porous frameworks (MOFs). | Metal-coordinating N and O atoms. |
Supramolecular Chemistry and Host-Guest Interactions
Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, is a field where pyrimidine derivatives have shown immense promise. rhhz.net The 4-pyrimidinol moiety, particularly in its 4-pyrimidinone tautomeric form, features a well-defined array of hydrogen bond donors and acceptors (Acceptor-Donor-Acceptor). This arrangement is highly effective for forming strong and directional hydrogen bonds, similar to those found in DNA base pairs.
This property is powerfully demonstrated in ureidopyrimidinone (UPy) systems, which are known to form robust dimers through quadruple hydrogen bonding and are widely used to construct supramolecular polymers and gels. researchgate.netsioc-journal.cntue.nlsioc-journal.cn While this compound itself does not have the ureido group, its pyrimidinone core possesses the fundamental hydrogen-bonding pattern that enables participation in similar self-assembly processes. It can form dimers with itself or act as a guest or host for other molecules with complementary hydrogen-bonding sites.
Research on related 2-ureido-4-ferrocenylpyrimidines has shown that the pyrimidine core effectively complexes with guests like 2,6-diaminopyridine, which presents a complementary Donor-Acceptor-Donor hydrogen-bonding face. mdpi.com The stability and conformation of these host-guest complexes can be finely tuned by substituents on the pyrimidine ring. mdpi.com The hydroxymethyl group on this compound could further contribute to specificity in molecular recognition through additional hydrogen bonding, making it a valuable tool for designing complex, self-assembling supramolecular architectures. nih.govresearchgate.netmdpi.com
| Atom/Group | Position | Hydrogen Bonding Role | Interaction Partner |
|---|---|---|---|
| Ring Nitrogen | N1 | Donor (N-H) | Acceptor (e.g., C=O) |
| Ring Nitrogen | N3 | Acceptor | Donor (e.g., N-H, O-H) |
| Exocyclic Oxygen | C4 | Acceptor (C=O) | Donor (e.g., N-H, O-H) |
| Hydroxymethyl Group | C2 | Donor/Acceptor (-CH₂OH) | Acceptor/Donor |
Contribution to Ligand Design in Catalysis
The search for novel ligands that can precisely control the activity and selectivity of metal catalysts is a central theme in modern chemistry. nih.govresearchgate.net Nitrogen-containing heterocyclic compounds, such as pyridines and pyrimidines, are highly effective ligand scaffolds due to the ability of their nitrogen atoms to coordinate with transition metals. rsc.orgresearchgate.net this compound offers multiple potential coordination sites: the two nitrogen atoms of the pyrimidine ring and the oxygen atom of the hydroxymethyl group.
This arrangement allows the molecule to act as a bidentate or even tridentate ligand, forming stable chelate complexes with a metal center. The design of such ligands is crucial in asymmetric catalysis, where the chiral environment created by the ligand determines the stereochemical outcome of a reaction. diva-portal.org While this compound itself is achiral, it can be used as a scaffold to synthesize chiral ligands by introducing chiral substituents.
The electronic properties of the pyrimidine ring can be tuned by adding other substituents, which in turn modifies the catalytic activity of the coordinated metal. This tunability is a key principle in ligand design. nih.gov The coordination chemistry of pyrimidine derivatives is an area of active investigation, with applications ranging from homogeneous catalysis to the development of corrosion inhibitors, where they form protective coordination layers on metal surfaces. researchgate.netbohrium.comresearchgate.net The versatile coordination possibilities of this compound position it as a promising platform for developing new catalysts for a wide range of organic transformations. chim.it
| Potential Coordination Site | Ligand Type | Potential Catalytic Application | Relevant Metal Examples |
|---|---|---|---|
| N1, N3 | Bidentate (N,N) | Cross-coupling reactions, hydrogenation. | Palladium, Rhodium, Iridium |
| N1, Hydroxymethyl-O | Bidentate (N,O) | Polymerization, oxidation catalysis. | Titanium, Copper, Ruthenium |
| N3, Hydroxyl-O | Bidentate (N,O) | Asymmetric synthesis (with chiral modifications). | Rhodium, Iridium, Palladium |
Mechanistic Biological Investigations of 2 Hydroxymethyl Pyrimidin 4 Ol and Its Derivatives
Molecular Interactions with Specific Biological Targets (e.g., enzyme inhibition mechanisms, receptor binding)
Derivatives of the pyrimidine (B1678525) scaffold have been engineered to interact with a variety of biological targets, including enzymes and receptors, demonstrating diverse mechanisms of action.
Enzyme Inhibition:
Pyrimidine derivatives have shown significant potential as inhibitors of several key enzymes. A series of pyrimidine diamines were designed as dual-binding site inhibitors of cholinesterases (AChE and BChE), enzymes critical in neurodegenerative diseases. nih.gov Kinetic studies revealed that these compounds act through a mixed or uncompetitive inhibition mechanism. nih.gov This suggests they can bind to both the free enzyme and the enzyme-substrate complex. nih.gov Molecular docking studies further elucidated these interactions, showing that the 2-amino-pyrimidine moiety forms hydrogen bonds with residues like Phe295 and Arg296 in the mid-gorge of the enzyme's active site, while other aromatic parts of the molecule stabilize the compound within the catalytic active site (CAS) region. nih.gov
In the field of oncology, derivatives of 5-(2-(phenylamino)pyrimidin-4-yl)thiazole-2(3H)-one have been identified as potent inhibitors of MAP kinase-interacting kinase 2 (Mnk2), an enzyme implicated in tumor development. nih.gov Similarly, pyrazolopyrimidine derivatives containing a β-amino carbonyl linker have been developed as effective inhibitors of dipeptidyl peptidase-4 (DPP-4), a target for type-2 diabetes treatment. rjraap.com
Receptor Binding:
Beyond enzyme inhibition, pyrimidine derivatives have been designed as ligands for specific receptors. Novel derivatives of 4,6-diphenylpyrimidin-2-ol (B189493) were synthesized and evaluated as agonists for the central benzodiazepine (B76468) receptor (CBR), a target for treating neurological disorders like anxiety and epilepsy. nih.gov Radioligand binding assays confirmed the high affinity of these compounds for the receptor. For instance, 4-(2-(benzyloxy)phenyl)-6-(4-fluorophenyl)pyrimidin-2-ol demonstrated potent binding with an IC₅₀ value of 19 nM, surpassing the nonbenzodiazepine agonist zolpidem. nih.gov The pharmacological effects of these compounds were antagonized by flumazenil, a selective benzodiazepine receptor antagonist, confirming their specific interaction with this target. nih.gov
| Compound Class | Biological Target | Mechanism/Activity | Key Finding |
|---|---|---|---|
| Pyrimidine Diamines | Acetylcholinesterase (AChE) & Butyrylcholinesterase (BChE) | Mixed or Uncompetitive Inhibition | Compound 9 was the most active on EeAChE (Ki = 0.312 μM) and compound 22 on eqBChE (Ki = 0.099 μM). nih.gov |
| 4,6-diphenylpyrimidin-2-ol Derivatives | Benzodiazepine Receptor (BZR) | Agonist Binding | Compound 2 showed a high binding affinity with an IC50 of 19 nM. nih.gov |
| 5-(2-(phenylamino)pyrimidin-4-yl)thiazole-2(3H)-one Derivatives | MAP kinase-interacting kinase 2 (Mnk2) | Enzyme Inhibition | Several derivatives demonstrated potent Mnk2 inhibitory activity. nih.gov |
| β-Amino carbonyl fused 6-(hydroxymethyl)pyrazolopyrimidine | Dipeptidyl Peptidase-4 (DPP-4) | Enzyme Inhibition | Compounds showed significant DPP-4 inhibition (IC50 ≤ 59.8 nM), comparable to Sitagliptin. rjraap.com |
Structure-Activity Relationship (SAR) Studies at a Mechanistic Level
The biological activity of pyrimidine derivatives is heavily influenced by the nature and position of substituents on the pyrimidine core. nih.gov Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds.
For cholinesterase inhibitors, SAR analysis revealed that the choice of aromatic moiety and the length of the linker chain are critical for activity and selectivity. nih.gov For example, incorporating an indole (B1671886) group or a 3-methoxy-4-hydroxyphenyl ring tends to drive selectivity towards BChE inhibition. nih.gov Conversely, phenolic and catecholic rings favor AChE inhibition, likely due to interactions with Tyr133 and Glu202 in the AChE binding pocket. nih.gov
In the development of Mnk2 inhibitors, SAR studies on the 5-(2-(phenylamino)pyrimidin-4-yl)thiazole-2(3H)-one scaffold provided key insights. Modifications to the phenylamino (B1219803) moiety at the 2-position of the pyrimidine ring significantly impacted inhibitory activity. These studies guide the rational design of more potent and selective inhibitors by identifying which functional groups at specific positions enhance the molecular interactions with the target enzyme. nih.gov
Similarly, for pyrimidine derivatives designed as bone anabolic agents, SAR studies were initiated with a compound featuring 2,4,5-trimethoxyphenyl and 4-bromophenyl groups at the 4th and 6th positions of the pyrimidine ring, respectively. nih.gov The presence of the 4-bromophenyl group was hypothesized to provide a reactive handle for further structural modifications via coupling reactions, although a Suzuki coupled product did not show the desired activity, highlighting the complex nature of SAR. nih.gov
| Scaffold/Target | Structural Position | Modification | Impact on Activity |
|---|---|---|---|
| Pyrimidine Diamine / Cholinesterases | Aromatic moiety | Indole or 3-methoxy-4-hydroxyphenyl ring | Increased selectivity for BChE inhibition. nih.gov |
| Pyrimidine Diamine / Cholinesterases | Aromatic moiety | Phenolic or catecholic ring | Increased selectivity for AChE inhibition. nih.gov |
| 5-(2-(phenylamino)pyrimidin-4-yl)thiazole-2(3H)-one / Mnk2 | 2-position (phenylamino group) | Various substitutions | Significantly altered Mnk2 inhibitory potency. nih.gov |
| Substituted Pyrimidine / Osteogenesis | Side chain at 4-bromophenyl group | Suzuki coupling | Did not show desired Alkaline Phosphatase (ALP) activity. nih.gov |
In Vitro Studies on Cellular Pathways and Biochemical Processes
The therapeutic potential of pyrimidine derivatives is often validated through in vitro studies that investigate their effects on specific cellular pathways and biochemical processes.
A series of pyrimidine derivatives designed as bone anabolic agents were studied for their impact on osteogenesis. nih.gov The lead compound, 18a , was found to promote bone formation by upregulating the expression of key osteogenic genes, including RUNX2 and type 1 collagen. nih.gov Mechanistic investigations revealed that this effect was mediated through the activation of the BMP2/SMAD1 signaling pathway. nih.gov Western blot analysis confirmed that treatment with compound 18a enhanced the phosphorylation of SMAD1, a crucial step in this regulatory route that governs osteoblast differentiation and bone mineralization. nih.gov
In cancer research, Mnk inhibitors with a pyrimidine scaffold were studied for their effects on apoptosis. nih.gov Detailed cellular studies showed that these inhibitors could decrease the expression level of the anti-apoptotic protein Mcl-1. nih.gov This reduction in Mcl-1 promotes apoptosis, which was observed in MV4-11 acute myeloid leukaemia cells. nih.gov Furthermore, other studies on 2-alkyl-substituted-4-amino-thieno[2,3-d]pyrimidines found that these compounds could induce cell cycle arrest. mdpi.com Specifically, they caused arrest in the G2 phase for MDA-MB-231 breast cancer cells and in the G1 phase for the estrogen-positive MCF-7 cell line, demonstrating cell-type-specific effects on cell proliferation. mdpi.com
Rational Design Principles for Biologically Active Pyrimidine Scaffolds
The development of novel therapeutic agents based on the pyrimidine structure relies on established rational design principles. The pyrimidine ring is considered a privileged scaffold because strategic structural modifications at its 2, 4, 5, or 6 positions can generate diverse classes of compounds with high affinity and selectivity for specific biological targets. nih.gov
One common strategy is scaffold hybridization , where the pyrimidine core is combined with other known pharmacophores to create hybrid molecules with enhanced or novel activities. researchgate.net This approach was used to design indolyl-pyrimidine hybrids as potential antitumor agents by targeting the Epidermal Growth Factor Receptor (EGFR). researchgate.net
Another key principle is the design of analogs based on known active compounds or natural ligands. Pyrazolo[3,4-d]pyrimidines, for example, were initially synthesized as analogs of adenosine (B11128) nucleosides for cancer and viral therapy. ekb.eg This bioisosteric replacement approach allows for the creation of compounds that can mimic the natural substrate while possessing improved pharmacological properties.
The design process often begins with a deep understanding of the target's structure. For instance, in designing bispecific antagonists of Retinol Binding Protein 4 (RBP4) that also stabilize transthyretin (TTR), researchers noted that both targets present binding pockets with comparable geometries and surface characteristics. nih.gov This structural insight allowed for the design of a single molecule capable of interacting with both targets. This structure-based design approach is fundamental to creating highly specific and potent pyrimidine-based therapeutic agents.
Future Research Directions and Emerging Trends for 2 Hydroxymethyl Pyrimidin 4 Ol
Exploration of Unconventional Synthetic Strategies (e.g., C-H Activation, Photoredox Catalysis)
The synthesis of functionalized pyrimidines is a rapidly evolving field, with a focus on developing more efficient and sustainable methods. thieme-connect.com For 2-(Hydroxymethyl)pyrimidin-4-ol, future synthetic explorations will likely pivot towards unconventional strategies that offer improved atom economy and access to novel derivatives.
C-H Activation: Direct C-H functionalization has emerged as a powerful tool in organic synthesis, allowing for the formation of C-C and C-X bonds without the need for pre-functionalized substrates. thieme-connect.comacs.org For the pyrimidine (B1678525) core of this compound, transition-metal-catalyzed C-H activation presents a promising avenue for regioselective modification. thieme-connect.comnih.gov Research could focus on palladium, copper, or manganese-catalyzed reactions to introduce aryl, alkyl, or other functional groups at specific positions on the pyrimidine ring. nih.govresearchgate.net The pyrimidine nitrogen atoms can act as directing groups to guide the metal catalyst to a specific C-H bond, ensuring high selectivity. acs.orgresearchgate.netrsc.org This approach would streamline the synthesis of complex derivatives that are currently difficult to access.
Photoredox Catalysis: Visible-light photoredox catalysis has revolutionized organic chemistry by enabling the generation of radical intermediates under mild conditions. acs.orgmdpi.comyoutube.com This strategy can be applied to the synthesis and functionalization of this compound. For instance, photoredox-catalyzed reactions could facilitate the introduction of functional groups onto the pyrimidine ring or the modification of the hydroxymethyl group. acs.org The ability of photoredox catalysts to engage in single-electron transfer with organic substrates opens up new reaction pathways that are not accessible through traditional thermal methods. acs.org
| Strategy | Description | Potential Advantages for this compound Synthesis | Key Challenges |
|---|---|---|---|
| C-H Activation | Direct functionalization of carbon-hydrogen bonds, often catalyzed by transition metals. thieme-connect.com | - High atom economy
| - Regioselectivity control
|
| Photoredox Catalysis | Use of visible light and a photocatalyst to initiate reactions via single-electron transfer. acs.orgyoutube.com | - Mild reaction conditions
| - Scalability of photochemical reactions
|
Discovery of Novel Reactivity Patterns and Unanticipated Transformations
Beyond its known chemical properties, this compound may exhibit novel reactivity under specific conditions. Future research should aim to explore its behavior in the presence of various reagents and catalysts to uncover unanticipated transformations. For example, the interplay between the hydroxyl and hydroxymethyl groups could lead to unique intramolecular cyclization reactions, yielding fused heterocyclic systems.
Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry
| Application Area | Description | Potential Impact |
|---|---|---|
| Property Prediction | Using ML models to predict physicochemical properties, biological activity, and toxicity of derivatives. patsnap.com | - Faster identification of lead compounds
|
| Reaction Outcome Prediction | Predicting the products and yields of chemical reactions involving this compound. | - Optimization of reaction conditions
|
| Automated Synthesis Planning | Employing AI algorithms to design multi-step synthetic routes. nih.gov | - More efficient synthesis of complex molecules
|
Interdisciplinary Research at the Interface of Chemical Biology, Materials Science, and Nanotechnology
The unique structural features of this compound make it an attractive candidate for applications in various interdisciplinary fields.
Chemical Biology: Pyrimidine derivatives are known to exhibit a wide range of biological activities. nih.govnih.govmdpi.com Future research could explore the potential of this compound and its analogs as chemical probes to study biological processes or as scaffolds for the development of new therapeutic agents. nih.gov For example, derivatives could be designed to target specific enzymes or receptors involved in disease pathways.
Materials Science: The pyrimidine core can be incorporated into larger molecular structures to create novel materials with interesting electronic or optical properties. thieme-connect.com For instance, polymers containing the this compound moiety could be investigated for applications in organic electronics or as functional coatings. The ability of pyrimidinols to act as antioxidants also suggests potential applications in materials preservation. nih.gov
Nanotechnology: Self-assembling molecules based on the this compound scaffold could be designed to form well-defined nanostructures such as micelles, vesicles, or nanofibers. These nanomaterials could have applications in drug delivery, sensing, or catalysis. The functional groups on the molecule provide handles for tuning the self-assembly process and for conjugating other molecules of interest.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(Hydroxymethyl)pyrimidin-4-ol, and how do reaction conditions affect yield and purity?
- Methodology : Synthesis typically involves cyclization of precursors (e.g., substituted pyrimidines) under controlled conditions. For example, refluxing in ethanol with urea or thiourea in the presence of a base (e.g., NaOH) yields the pyrimidine core . Temperature and solvent choice (e.g., ethanol vs. methanol) significantly impact purity; lower temperatures favor selectivity, while polar solvents improve intermediate solubility . Post-synthesis purification via chromatography or recrystallization is critical to achieving >95% purity .
- Key Data :
| Reaction Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C | Higher yields at 80°C but risk side reactions |
| Solvent Polarity | Ethanol | Balances solubility and reactivity |
Q. How can the solubility and stability of this compound be optimized for in vitro assays?
- Methodology : Solubility in aqueous buffers (e.g., PBS pH 7.2) is limited (~10 mg/mL). Pre-dissolution in DMSO (50 mg/mL) followed by dilution in isotonic saline minimizes organic solvent residues . For long-term storage, lyophilization at -20°C preserves stability for ≥4 years . Avoid freeze-thaw cycles to prevent degradation.
Q. Which spectroscopic techniques are recommended for structural characterization?
- Methodology :
- NMR : H and C NMR confirm the hydroxymethyl group (δ 4.5–5.0 ppm for -CHOH) and pyrimidine ring protons (δ 7.0–8.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., 155.16 g/mol for CHNO) .
- UV-Vis : λmax at 245–276 nm indicates π→π* transitions in the aromatic system .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities across studies?
- Methodology :
- Assay Validation : Replicate studies using standardized protocols (e.g., enzyme inhibition assays with positive controls) to rule out variability .
- Purity Verification : HPLC analysis ensures compound integrity; impurities >2% can skew bioactivity results .
- Target Profiling : Use kinome-wide screening to identify off-target effects that may explain divergent results .
Q. What computational methods predict the pharmacokinetic properties of this compound derivatives?
- Methodology :
- PASS Program : Predicts anti-inflammatory and antiviral potential by analyzing structural motifs (e.g., hydroxymethyl group enhances membrane permeability) .
- ADMET Prediction : Tools like SwissADME estimate logP (~0.5) and bioavailability (~70%), guiding lead optimization .
Q. How can structure-activity relationship (SAR) studies identify critical functional groups?
- Methodology :
- Analog Synthesis : Modify substituents (e.g., replace hydroxymethyl with methoxy or amino groups) and compare bioactivity .
- Key Data :
| Derivative | IC (Enzyme X) | Solubility (mg/mL) |
|---|---|---|
| 2-(Hydroxymethyl) | 12 µM | 10 |
| 2-Amino-5-hydroxy | 8 µM | 15 |
| 2-Methoxy | >100 µM | 5 |
- Conclusion : Hydroxymethyl and amino groups enhance potency, while methoxy reduces activity .
Q. What strategies improve selectivity toward enzymatic targets?
- Methodology :
- Molecular Docking : Identify binding pocket residues (e.g., hydrophobic interactions with pyrimidine ring) using AutoDock Vina .
- Fragment-Based Design : Introduce substituents (e.g., cyclopropyl) to sterically block off-target binding .
Data Contradiction Analysis Framework
- Step 1 : Verify compound identity (NMR, HRMS).
- Step 2 : Re-test bioactivity under controlled conditions (pH, temperature).
- Step 3 : Cross-validate with orthogonal assays (e.g., SPR vs. fluorescence polarization).
- Reference : Discrepancies in anti-inflammatory activity were resolved by identifying batch-dependent impurities in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
